molecular formula C14H11FN2 B1331416 2-(4-Fluorophenyl)-8-methylimidazo[1,2-a]pyridine CAS No. 380873-23-4

2-(4-Fluorophenyl)-8-methylimidazo[1,2-a]pyridine

Cat. No.: B1331416
CAS No.: 380873-23-4
M. Wt: 226.25 g/mol
InChI Key: UDBRHPCMIXCPEW-UHFFFAOYSA-N
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Description

2-(4-Fluorophenyl)-8-methylimidazo[1,2-a]pyridine is a heterocyclic aromatic compound that belongs to the imidazo[1,2-a]pyridine family This compound is characterized by the presence of a fluorophenyl group at the second position and a methyl group at the eighth position of the imidazo[1,2-a]pyridine core

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(4-Fluorophenyl)-8-methylimidazo[1,2-a]pyridine typically involves the condensation of 2-aminopyridine with α-halocarbonyl compounds. One common method is the one-pot synthesis, where 2-aminopyridine reacts with benzyl halides or benzyltosylates in the presence of isocyanides under solvent-free conditions. This reaction is often facilitated by a base such as sodium carbonate, yielding the desired imidazo[1,2-a]pyridine derivatives in good yields .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions: 2-(4-Fluorophenyl)-8-methylimidazo[1,2-a]pyridine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The fluorophenyl group can undergo nucleophilic substitution reactions, where the fluorine atom is replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like potassium carbonate.

Major Products Formed:

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted imidazo[1,2-a]pyridine derivatives.

Scientific Research Applications

2-(4-Fluorophenyl)-8-methylimidazo[1,2-a]pyridine has a wide range of applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: The compound is used in the study of enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.

    Industry: The compound is used in the development of materials with specific electronic and optical properties.

Mechanism of Action

The mechanism of action of 2-(4-Fluorophenyl)-8-methylimidazo[1,2-a]pyridine involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorophenyl group enhances the compound’s binding affinity to these targets, while the imidazo[1,2-a]pyridine core provides structural stability. This interaction can modulate the activity of the target protein, leading to various biological effects.

Comparison with Similar Compounds

  • 2-Phenylimidazo[1,2-a]pyridine
  • 2-(4-Chlorophenyl)imidazo[1,2-a]pyridine
  • 2-(4-Bromophenyl)imidazo[1,2-a]pyridine

Comparison: 2-(4-Fluorophenyl)-8-methylimidazo[1,2-a]pyridine is unique due to the presence of the fluorine atom, which imparts distinct electronic properties compared to its chloro and bromo analogs. The fluorine atom increases the compound’s lipophilicity and metabolic stability, making it a valuable candidate for drug development.

Properties

IUPAC Name

2-(4-fluorophenyl)-8-methylimidazo[1,2-a]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11FN2/c1-10-3-2-8-17-9-13(16-14(10)17)11-4-6-12(15)7-5-11/h2-9H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UDBRHPCMIXCPEW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CN2C1=NC(=C2)C3=CC=C(C=C3)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11FN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60355548
Record name 2-(4-fluorophenyl)-8-methylimidazo[1,2-a]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60355548
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

226.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

380873-23-4
Record name 2-(4-fluorophenyl)-8-methylimidazo[1,2-a]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60355548
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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